2-Phenoxyethyl 2-(1-(acetylcarbamothioyl)-3-oxopiperazin-2-yl)acetate
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Overview
Description
. This compound features a piperazine ring, an acetylcarbamothioyl group, and a phenoxyethyl moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxyethyl 2-(1-(acetylcarbamothioyl)-3-oxopiperazin-2-yl)acetate typically involves multiple steps, starting with the formation of the piperazine ring. This can be achieved through the cyclization of diethanolamine with phosgene
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control of reaction conditions to ensure purity and yield. The use of catalysts and specific solvents can optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperazines or acetylcarbamothioyl derivatives.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may serve as potential inhibitors or activators of biological pathways.
Industry: It can be used in the production of advanced materials and chemicals.
Mechanism of Action
When compared to similar compounds, 2-Phenoxyethyl 2-(1-(acetylcarbamothioyl)-3-oxopiperazin-2-yl)acetate stands out due to its unique structure and functional groups. Similar compounds may include other piperazine derivatives or compounds with acetylcarbamothioyl groups, but the presence of the phenoxyethyl moiety adds a distinct chemical property.
Comparison with Similar Compounds
Piperazine derivatives
Acetylcarbamothioyl derivatives
Phenoxyethyl derivatives
This compound's versatility and unique structure make it a valuable candidate for further research and development in various scientific and industrial fields.
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Properties
IUPAC Name |
2-phenoxyethyl 2-[1-(acetylcarbamothioyl)-3-oxopiperazin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S/c1-12(21)19-17(26)20-8-7-18-16(23)14(20)11-15(22)25-10-9-24-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3,(H,18,23)(H,19,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFLAMIZQMCTDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=S)N1CCNC(=O)C1CC(=O)OCCOC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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